4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline
Overview
Description
4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, which this compound is a part of, have been noted for their wide range of biopharmaceutical activities . They are considered significant for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Mode of Action
Quinazoline derivatives have been found to exhibit a variety of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects . These activities suggest a broad range of interactions with various biological targets.
Biochemical Pathways
Quinazoline derivatives have been found to exhibit α-glucosidase inhibitory activity , suggesting that they may affect carbohydrate metabolism and related pathways.
Pharmacokinetics
The metabolic stability of similar quinazoline derivatives has been studied, with some derivatives showing good metabolic stability, with a half-life higher than 40 minutes . This suggests that 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline may also have favorable pharmacokinetic properties.
Result of Action
Quinazoline derivatives have been found to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The storage temperature for similar compounds is typically a refrigerator , suggesting that temperature could be an important environmental factor for the stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline typically involves the reaction of 4-chloroquinazoline with N,N-dimethylaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity. The reaction can be represented as follows:
4-chloroquinazoline+N,N-dimethylaniline→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.
Substitution: The chloro group in the quinazoline ring can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxide derivatives, while substitution reactions can produce a wide range of substituted quinazoline derivatives with varying biological activities.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazoline derivatives with potential pharmaceutical applications.
Biology: It has been investigated for its potential as an inhibitor of certain biological pathways, making it a candidate for drug development.
Medicine: Quinazoline derivatives, including this compound, have shown promise in the treatment of diseases such as cancer, inflammation, and bacterial infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: A precursor in the synthesis of 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline.
N,N-Dimethylaniline: Another precursor used in the synthesis.
Quinazoline Derivatives: A broad class of compounds with similar structural features and diverse biological activities.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
4-(4-chloroquinazolin-2-yl)-N,N-dimethylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-20(2)12-9-7-11(8-10-12)16-18-14-6-4-3-5-13(14)15(17)19-16/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWQMICNQFRGOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221833 | |
Record name | 4-(4-Chloro-2-quinazolinyl)-N,N-dimethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401221833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79916-53-3 | |
Record name | 4-(4-Chloro-2-quinazolinyl)-N,N-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79916-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Chloro-2-quinazolinyl)-N,N-dimethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401221833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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